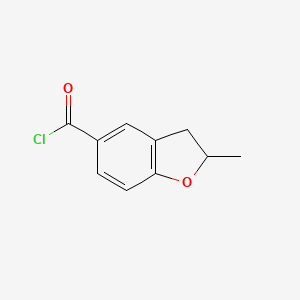

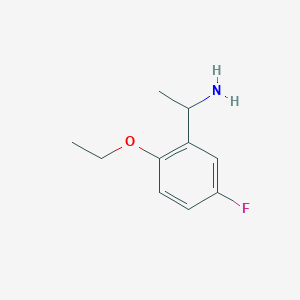

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorobenzyl bromide have been synthesized from 4-fluorotoluene through a chlorination reaction .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and refractive index would depend on the specific structure of the compound .Applications De Recherche Scientifique

Synthetic Methodology and Functional Group Transformations

- Research on the synthesis of 3-fluoropyrroles has highlighted the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This process involves electrophilic alpha,alpha-difluorination using Selectfluor and dehydrofluorination for aromatization, providing new pathways for synthesizing fluorinated pyrroles (Surmont et al., 2009; Surmont et al., 2009).

Ligand Synthesis and Coordination Chemistry

- The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand to coordinate paramagnetic transition metal ions, leading to the synthesis of a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis and Chemical Transformation

- The synthesis of 1-vinylpyrrole-benzimidazole ensembles has been achieved through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This method has opened avenues for creating intensely fluorescent compounds, expanding the scope of pyrrole derivatives in various fields (Trofimov et al., 2009).

Supramolecular and Crystallography Studies

- The crystal structures of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate have been studied to understand intra- and intermolecular interactions. These studies shed light on the impact of substituents on the electronic distribution and hydrogen bonding patterns within the crystal lattice (Safoklov et al., 2002).

Anion Binding and Sensing

- Calix[4]pyrrole derivatives have been synthesized and used as precursors for trapping azomethine ylides with dipolarophiles. The resulting cycloadducts exhibit high affinity constants for fluoride and acetate anions, displaying sharp color changes in their presence, indicating potential applications in anion sensing (Farinha et al., 2010).

Material Science and Fluorescence Studies

- Synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures with unique optical properties, such as deep blue emission, has been reported. These compounds have shown potential for bioimaging applications due to their good cell permeability and negligible phototoxicity (Bae et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

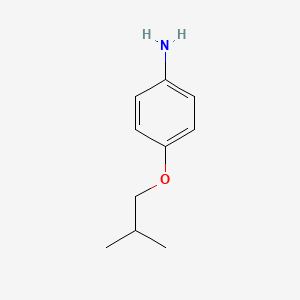

1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOPVHUCSSOQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)